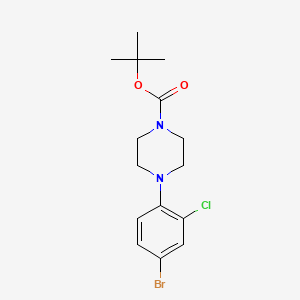

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate

Description

Historical Development and Research Context

The compound this compound, with the CAS registry number 1429891-40-6, emerged in the early 2010s as part of efforts to expand the library of halogenated piperazine carboxylates. Its development paralleled advancements in cross-coupling chemistry, where bromo and chloro substituents were identified as valuable handles for Suzuki-Miyaura and Buchwald-Hartwig reactions. Early syntheses leveraged Boc-protected piperazine cores to enhance stability during multi-step reactions, with the tert-butyl group providing steric protection against nucleophilic attack. The incorporation of both bromine and chlorine atoms at the 4- and 2-positions of the phenyl ring, respectively, was strategically designed to enable regioselective functionalization, a feature that remains central to its utility in medicinal chemistry.

Significance in Halogenated Piperazine Carboxylate Chemistry

Halogenated piperazine carboxylates occupy a pivotal role in organohalogen chemistry due to their dual functionality: the piperazine ring offers conformational flexibility, while halogen atoms facilitate electronic modulation and cross-coupling reactivity. In this compound, the bromine atom acts as a superior leaving group compared to chlorine, enabling sequential functionalization. This differential reactivity is exploited in palladium-catalyzed reactions, where the bromine can be selectively replaced with aryl or heteroaryl groups while retaining the chlorine substituent for further modification.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀BrClN₂O₂ | |

| Molecular Weight | 375.69–375.694 g/mol | |

| Boiling Point | 445.5±45.0 °C (Predicted) | |

| Density | 1.401±0.06 g/cm³ | |

| Storage Conditions | 2–8°C (Refrigerated) |

The Boc group’s role extends beyond protection; it also influences the compound’s solubility profile, making it suitable for reactions in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLRHVBPMNZNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2-chlorophenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be modified into various derivatives that may exhibit therapeutic effects against a range of diseases, including neurological disorders and certain cancers .

Therapeutic Potential

Research indicates that compounds related to this compound may possess significant biological activities. For instance, studies have shown that piperazine derivatives can interact with serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders . The specific positioning of bromine and chlorine atoms in this compound can influence its reactivity and interactions with biological targets, leading to varied pharmacological profiles compared to similar compounds.

Biological Studies

Biological Activity Studies

The compound is utilized in studies aimed at understanding the biological activity of piperazine derivatives. These studies often focus on receptor-ligand binding affinities and the modulation of neurotransmitter systems. Such investigations are crucial for elucidating the mechanisms by which these compounds exert their effects on biological systems .

Drug Screening Applications

this compound is also employed in drug screening assays to evaluate potential therapeutic agents. Its ability to modulate receptor activity makes it a valuable tool for identifying new drugs that target specific pathways involved in various diseases .

Chemical Research

Synthesis of Complex Molecules

In chemical research, this compound acts as a building block for synthesizing more complex molecules. Researchers use it to explore new synthetic pathways and develop novel compounds with desired properties. The versatility of the piperazine moiety allows for extensive modifications, leading to a diverse array of chemical entities .

Comparative Studies with Similar Compounds

this compound can be compared with other piperazine derivatives to assess differences in biological activity and chemical reactivity. This comparative analysis helps researchers understand the influence of structural variations on the properties and applications of these compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals with therapeutic potential |

| Biological Studies | Investigating receptor interactions and biological activity of derivatives |

| Drug Screening | Used in assays to identify potential therapeutic agents |

| Chemical Research | Building block for synthesizing complex molecules |

| Comparative Studies | Analyzing structural variations among similar compounds |

Case Studies

- Antidepressant Activity : A study investigated the antidepressant-like effects of piperazine derivatives, including this compound. The findings indicated significant modulation of serotonin receptors, supporting its potential use in treating mood disorders.

- Antitumor Properties : Another research effort focused on evaluating the antitumor activity of related piperazine compounds against various cancer cell lines. Results demonstrated promising cytotoxic effects, warranting further exploration into their mechanisms of action .

- Neurochemical Studies : Research examining the neurochemical effects of this compound revealed its ability to influence dopamine signaling pathways, suggesting applications in neuropharmacology and potential treatments for conditions like schizophrenia .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and chloro groups on the phenyl ring allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways. The piperazine ring can also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate and its analogs:

Structural and Functional Analysis

Halogen Substitution Effects

- Bromo vs. Chloro vs. Fluoro : Bromo and chloro substituents in the target compound facilitate nucleophilic aromatic substitution and cross-coupling reactions. The larger atomic radius of bromine compared to chlorine increases reactivity in such reactions . In contrast, the fluoro analog () exhibits higher electronegativity, improving metabolic stability and altering electronic properties .

- Iodo Substituents : Iodo derivatives () are more reactive in cross-couplings but less stable under prolonged storage .

Aromatic System Variations Phenyl vs. Pyrimidine/Quinoline: Pyrimidine () and quinoline () rings introduce heteroatoms, enhancing hydrogen bonding and π-π interactions with biological targets. For example, pyrimidine derivatives are prevalent in kinase inhibitors due to their ability to mimic ATP’s purine ring .

Functional Group Additions Formyl and Trifluoromethyl Groups: The formyl group in enables further derivatization (e.g., condensation reactions), while the trifluoromethyl group increases lipophilicity, improving membrane permeability . Mesyl groups () act as leaving groups, aiding in nucleophilic substitutions .

Stereochemical Considerations

- Chiral analogs (e.g., ) exhibit enantiomer-specific biological activity, highlighting the importance of stereochemistry in drug design .

Biological Activity

Tert-butyl 4-(4-bromo-2-chlorophenyl)piperazine-1-carboxylate (CAS No. 90183-13-4) is a synthetic compound with potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing relevant research.

Chemical Structure

The chemical formula for this compound is . Its structure features a piperazine ring substituted with a tert-butyl group and a bromo-chloro phenyl moiety, which may influence its biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | |

| Escherichia coli | 32 μg/mL | |

| Neisseria meningitidis | 64 μg/mL | |

| Haemophilus influenzae | 8 μg/mL |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against H. influenzae, which is significant for potential therapeutic applications.

The mechanism by which this compound exerts its antimicrobial effects is hypothesized to involve disruption of bacterial protein synthesis or cell wall integrity. Studies utilizing computational chemistry have suggested that the compound may interact with specific bacterial enzymes, leading to impaired cellular functions.

Case Study: Interaction with Chlamydia

A related study investigated the antichlamydial properties of structurally similar compounds. It was found that certain derivatives could significantly reduce the formation of infectious Chlamydia elementary bodies (EBs) in infected cells, indicating a potential pathway for further research into similar compounds like this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the phenyl ring and piperazine moiety have been shown to impact potency and selectivity against various pathogens.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.

- Substituent Position : The position of substituents on the piperazine ring influences both potency and spectrum of activity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development . However, comprehensive toxicological studies are required to fully evaluate its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.